molecular formula C8H10BrClN2O2 B13468326 [(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride

[(4-Bromo-2-nitrophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13468326
M. Wt: 281.53 g/mol
InChI Key: WQRAYEWSMHVBAJ-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)methylamine hydrochloride is an organic compound that features a bromine atom, a nitro group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-nitrophenyl)methylamine hydrochloride typically involves a multi-step process. One common method starts with the nitration of 4-bromo-2-methylbenzene to introduce the nitro group. This is followed by the bromination of the resulting compound to obtain 4-bromo-2-nitrotoluene. The final step involves the reaction of 4-bromo-2-nitrotoluene with methylamine under controlled conditions to yield (4-Bromo-2-nitrophenyl)methylamine, which is then converted to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-2-nitrophenyl)methylamine hydrochloride may involve large-scale nitration and bromination reactions, followed by amination and salt formation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Bromo-2-aminophenyl)methylamine, while substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

(4-Bromo-2-nitrophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitroaniline
  • 4-Bromo-2-methyl-6-nitroaniline
  • 4-Bromo-2-methylphenol

Uniqueness

(4-Bromo-2-nitrophenyl)methylamine hydrochloride is unique due to the presence of both a nitro group and a methylamine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.53 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-2-3-7(9)4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H

InChI Key

WQRAYEWSMHVBAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)[N+](=O)[O-].Cl

Origin of Product

United States

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